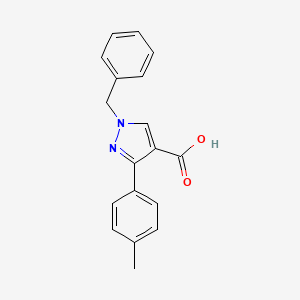

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNEXTXAIVFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168484 | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956453-12-6 | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956453-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][3][4] This document details a robust and efficient synthetic strategy employing a multicomponent reaction, followed by a thorough analytical characterization of the target molecule. The methodologies and data presented herein are intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets.[4] Consequently, pyrazole derivatives are integral components of numerous marketed drugs and clinical candidates.[1][3] The title compound, this compound, incorporates several key structural motifs: a substituted pyrazole core, aromatic rings for potential π-stacking and hydrophobic interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a handle for further derivatization. This guide provides an in-depth, field-proven protocol for its preparation and rigorous structural elucidation.

Synthetic Strategy and Rationale

For the construction of the polysubstituted pyrazole ring, a multicomponent reaction (MCR) approach is selected for its inherent efficiency, atom economy, and procedural simplicity.[5][6][7] MCRs allow for the formation of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby reducing waste, time, and resources.

The chosen strategy is a three-component condensation reaction involving ethyl acetoacetate, 4-methylbenzaldehyde, and benzylhydrazine to form an intermediate ester, followed by saponification to yield the desired carboxylic acid. This method is a variation of the classic Hantzsch synthesis, renowned for its reliability in constructing pyrazole rings.[7]

Overall Synthetic Scheme

The two-step synthesis proceeds as follows:

-

Step 1: Three-Component Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

-

Step 2: Alkaline Hydrolysis to this compound.

The logical flow of the synthesis is depicted in the diagram below.

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Materials: Ethyl acetoacetate, 4-methylbenzaldehyde, benzylhydrazine dihydrochloride, sodium acetate, piperidine, ethanol, sodium hydroxide, hydrochloric acid, ethyl acetate, and hexane. All reagents should be of analytical grade and used as received.

Step 1: Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).

-

Add ethyl acetoacetate (1.30 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and benzylhydrazine (prepared by neutralizing benzylhydrazine dihydrochloride with a suitable base like sodium acetate, 10 mmol).

-

Add 5 drops of piperidine as a catalyst. The use of a mild base facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system.

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water and stir. The product will often precipitate as a solid. If an oil forms, extract with ethyl acetate (3 x 50 mL).

-

If a solid is obtained, filter it using a Büchner funnel, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as a solid.

Step 2: Synthesis of this compound

-

In a 100 mL round-bottom flask, dissolve the purified ethyl ester from Step 1 (e.g., 3.34 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Add sodium hydroxide pellets (0.80 g, 20 mmol) to the solution. The excess base ensures complete saponification of the ester.

-

Heat the mixture to reflux for 4 hours, monitoring by TLC until the starting material spot has disappeared.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.

-

The final product can be further purified by recrystallization from ethanol or acetone to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a combination of modern analytical techniques.[8][9][10] This self-validating system ensures the material meets the standards required for further research and development.

Caption: Integrated workflow for the analytical characterization.

Molecular and Elemental Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.33 g/mol |

| Elemental Analysis | Calculated: C, 73.96%; H, 5.52%; N, 9.58% |

| Found: (Experimental values should be within ±0.4% of calculated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8][11] Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5-13.5 | br s | 1H | H -OOC | The carboxylic acid proton is highly deshielded and often broad. |

| ~8.20 | s | 1H | Pyrazole C5-H | Proton on the pyrazole ring, typically a singlet. |

| ~7.50 | d | 2H | Ar-H (Tolyl) | Aromatic protons ortho to the pyrazole ring on the tolyl group. |

| ~7.20-7.40 | m | 7H | Ar-H (Bn & Tolyl) | Overlapping multiplet for the 5 protons of the benzyl ring and the 2 protons meta to the pyrazole on the tolyl group. |

| ~5.60 | s | 2H | CH₂ -Ph | Benzylic methylene protons appear as a characteristic singlet. |

| ~2.35 | s | 3H | CH₃ -Ar | Methyl protons on the tolyl group, a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C =O (Carboxylic Acid) |

| ~150.0 | Pyrazole C 3 |

| ~140.0 | Pyrazole C 5 |

| ~138.0-140.0 | Quaternary Ar-C (Tolyl) |

| ~136.0 | Quaternary Ar-C (Benzyl) |

| ~127.0-130.0 | Ar-C H (Tolyl & Benzyl) |

| ~125.0 | Quaternary Ar-C (Tolyl) |

| ~115.0 | Pyrazole C 4 |

| ~52.0 | C H₂-Ph (Benzylic) |

| ~21.0 | C H₃-Ar (Tolyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule.[9][10]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch | Aromatic & Pyrazole |

| ~1600, ~1550, ~1490 | Medium-Strong | C=C and C=N stretch | Aromatic & Pyrazole Rings |

| ~2920 | Weak | C-H stretch | Aliphatic (CH₃, CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues from fragmentation patterns.[8][11]

Table 4: Expected Mass Spectrometry Data

| Technique | Ion | m/z (Calculated) | m/z (Expected) |

|---|---|---|---|

| ESI+ | [M+H]⁺ | 293.1285 | 293.1 |

| ESI+ | [M+Na]⁺ | 315.1104 | 315.1 |

| HRMS (ESI+) | [M+H]⁺ | 293.12845 | Should be within 5 ppm of calculated |

Potential Applications in Drug Development

The synthesized this compound is a promising scaffold for drug discovery. Pyrazole carboxylic acids are known to possess a wide spectrum of biological activities.[1][2][12] The presence of the carboxylic acid moiety provides a key site for isosteric replacement or for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR). This compound and its analogs could be investigated for activities such as:

-

Anti-inflammatory agents: Potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer agents: By targeting specific kinases or other proteins involved in cell proliferation.[4]

-

Antimicrobial agents: The heterocyclic core is a common feature in many antibacterial and antifungal compounds.[3]

Conclusion

This guide has presented a detailed, reliable, and efficient methodology for the synthesis of this compound via a two-step process initiated by a three-component reaction. A comprehensive characterization protocol employing NMR, IR, MS, and elemental analysis has been outlined to ensure the unequivocal confirmation of the product's structure and purity. The information provided serves as a foundational resource for researchers aiming to synthesize this molecule and explore its potential as a valuable building block in the development of novel therapeutic agents.

References

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. (n.d.). Slideshare.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). DeepDyve.

- Analyzing Organic Compounds: Methods & Tools. (n.d.). Study.com.

- Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (n.d.). ResearchGate.

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- The Hantzsch pyrrole synthesis. (n.d.). ResearchGate.

- Hantzsch pyrrole synthesis | Request PDF. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rroij.com [rroij.com]

- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. rroij.com [rroij.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]

- 12. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Their synthetic versatility and diverse biological activities have made them a focal point of medicinal chemistry research.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific pyrazole derivative, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior.

This document will delve into the structural features, solubility, acidity, lipophilicity, and spectral characteristics of this compound. Each section will not only present the data but also provide insights into the experimental methodologies and the implications of these properties in a drug development context.

Molecular Structure and Identity

Chemical Name: this compound

Molecular Formula: C₁₈H₁₆N₂O₂

Molecular Weight: 292.33 g/mol

The molecular structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three key positions:

-

N1-position: A benzyl group, which can influence lipophilicity and potential π-π stacking interactions.

-

C3-position: A 4-methylphenyl (tolyl) group, contributing to the overall size and hydrophobic character of the molecule.

-

C4-position: A carboxylic acid group, which is the primary determinant of the compound's acidic nature and plays a crucial role in its solubility and potential for ionic interactions.

The interplay of these substituents dictates the overall physicochemical profile of the molecule. For instance, the relative orientation of the phenyl and pyrazole rings can be influenced by rotation around the C-N bond, which can impact intermolecular interactions in the solid state.[2][3]

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Low | The molecule possesses significant hydrophobic character due to the benzyl and tolyl groups. Carboxylic acids with more than five carbons generally exhibit poor water solubility. |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a more soluble sodium carboxylate salt.[4][5] The effervescence of carbon dioxide is a strong indicator of this reaction.[4][5] |

| 5% Sodium Hydroxide (NaOH) | Soluble | A strong base like sodium hydroxide will readily deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.[4][5] |

| 5% Hydrochloric Acid (HCl) | Insoluble | In an acidic medium, the carboxylic acid will remain in its protonated, less soluble form.[5] |

| Organic Solvents (e.g., DMSO, Ethanol) | Soluble | The organic nature of the bulk of the molecule suggests good solubility in common organic solvents. |

Experimental Protocol: Solubility Determination

A qualitative assessment of solubility can be performed using the following stepwise procedure:

-

Water Solubility: To approximately 25 mg of the solid compound in a test tube, add 0.5 mL of distilled water. Mix thoroughly. If the solid dissolves, it is water-soluble.

-

Aqueous Base Solubility: If insoluble in water, to a fresh 25 mg sample, add 0.5 mL of 5% NaHCO₃ solution.[5] Observe for dissolution and any gas evolution.[5] If it dissolves, the compound is a carboxylic acid. If not, test its solubility in 0.5 mL of 5% NaOH solution.[5]

-

Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility of a fresh 25 mg sample in 0.5 mL of 5% HCl solution.[5]

-

Confirmation: For samples that dissolve in aqueous base, acidification with 5% HCl should cause the original water-insoluble compound to precipitate.[5]

Causality Behind Experimental Choices

This hierarchical testing approach is a classic method in qualitative organic analysis. Starting with water provides a baseline. The use of sodium bicarbonate is a key differentiator, as carboxylic acids are generally acidic enough to react with this weak base, while phenols (another common acidic functional group) are typically not.[5] Sodium hydroxide is used to confirm acidic character if the bicarbonate test is inconclusive. The final acidification step serves as a self-validating system by regenerating the original insoluble compound.[5]

Acidity (pKa)

The pKa is a quantitative measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most significant.

Importance in Drug Development

The pKa value is critical for predicting the ionization state of a drug at a given pH. This has profound implications for:

-

Absorption: The charge of a molecule affects its ability to cross biological membranes.

-

Distribution: Plasma protein binding can be influenced by the ionization state.

-

Formulation: The choice of salts and buffers for drug formulation depends on the pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh approximately 200 mg of the carboxylic acid into a 125 mL Erlenmeyer flask.[4] Dissolve the compound in a suitable solvent, such as a mixture of ethanol and water, to ensure solubility of both the acidic and basic forms.

-

Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution. Place the flask on a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, measured increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram: Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted LogP: Due to the presence of two aromatic rings (benzyl and tolyl) and the overall carbon framework, this compound is expected to be a lipophilic molecule.[7] Calculated LogP values for pyrazole derivatives can vary, but for a molecule of this nature, a value in the range of 3 to 5 would be a reasonable estimate.[7] It is important to note that the LogP represents the partitioning of the neutral species. The distribution coefficient (LogD) takes into account both the neutral and ionized forms and is pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be significantly ionized, leading to a lower LogD value compared to the LogP.

Significance in Drug Discovery

-

High LogP: Can lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding and toxicity.[7]

-

Low LogP: May result in poor absorption through lipid membranes.

-

Optimal Range: For many orally administered drugs, a LogP in the range of 1-3 is often considered optimal.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of the compound in the solvent in which it is most soluble. Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Partitioning: Add a small, known amount of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

-

Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Let the flask stand to allow the layers to separate completely.

-

Analysis: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The LogP is calculated as: LogP = log ( [Concentration in octanol] / [Concentration in water] )

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the intermolecular forces in the crystal lattice of a solid compound.

Expected Melting Point: Pyrazole carboxylic acids are crystalline solids.[8][9] The melting point will be influenced by the molecular weight and the efficiency of crystal packing. The presence of the carboxylic acid allows for strong hydrogen bonding, which typically leads to relatively high melting points. For a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the melting point is 200–201°C.[10]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) as the melting point is approached.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1710 and 1760 cm⁻¹.[11] Conjugation with the pyrazole ring will likely shift this absorption to the lower end of the range.

-

C=C and C=N Stretches (Aromatic Rings): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Alkyl): Absorptions typically appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for alkyl C-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A characteristic singlet, often broad, appearing far downfield, typically between 10-13 ppm.[11][12]

-

Aromatic Protons (Benzyl and Tolyl): A series of multiplets in the range of 7-8 ppm.

-

Pyrazole Proton: A singlet for the proton on the pyrazole ring, likely in the aromatic region.

-

Benzyl Methylene Protons (-CH₂-): A singlet around 5.0-5.5 ppm.

-

Tolyl Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[11]

-

Aromatic and Pyrazole Carbons: Multiple signals in the 110-150 ppm range.

-

Benzyl Methylene Carbon (-CH₂-): A signal around 50-60 ppm.

-

Tolyl Methyl Carbon (-CH₃): A signal around 20-25 ppm.

Diagram: Spectroscopic Analysis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 956453-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications.[1][2] This document details the physicochemical properties, a validated synthetic route, and the analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications based on the established biological activities of structurally related pyrazole carboxylic acid derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing the foundational knowledge required for the synthesis, characterization, and further investigation of this promising molecule.

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in the landscape of pharmaceutical sciences.[1] Their diverse biological activities have led to their incorporation into a variety of clinically successful drugs.[4] The pyrazole nucleus is recognized for its ability to engage in various biological interactions, making it a privileged scaffold in drug design.[2] The addition of a carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The subject of this guide, this compound, combines these key features, making it a compound of considerable interest for further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 956453-12-6 | [5][6] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [7] |

| Molecular Weight | 292.33 g/mol | [7] |

| IUPAC Name | 1-benzyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid | [8] |

| Canonical SMILES | Cc1ccc(cc1)-c2cn(Cc3ccccc3)nc2C(=O)O | [7] |

| InChI Key | OTRPLYXESVAETE-UHFFFAOYSA-N | [7] |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

The precursor, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, is synthesized via a condensation reaction.[9] This reaction involves the benzylation of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate. The selection of a suitable base and solvent system is crucial for achieving a high yield and purity of the product.[9]

-

To a solution of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 ml), add potassium carbonate (0.02 mol) and benzyl chloride (0.0024 mol).[9]

-

Heat the reaction mixture to reflux for 10 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel to isolate ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. A yield of 82% has been reported for this procedure.[9]

Step 2: Hydrolysis to this compound

The final product is obtained by the hydrolysis of the ethyl ester precursor. This is a standard procedure for converting esters to carboxylic acids. A protocol for a structurally similar compound suggests the use of a strong base such as potassium hydroxide in an alcoholic solvent.[10]

-

Dissolve ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (0.01 mol) in ethanol (40 ml).[10]

-

Add potassium hydroxide (0.02 mol) to the solution.[10]

-

Heat the mixture to reflux for 3 hours.[10]

-

After cooling, remove the solvent under reduced pressure.[10]

-

Dissolve the residue in water and acidify with hydrochloric acid (10%) to precipitate the carboxylic acid.[10]

-

Filter the precipitate, wash with water, and dry to obtain this compound. A yield of 92% has been reported for a similar hydrolysis reaction.[10]

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely available in the literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tolyl groups, the methylene protons of the benzyl group, the methyl protons of the tolyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the aromatic carbons of the benzyl and tolyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For this molecule, the following characteristic absorption bands are anticipated:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[1][11]

-

A strong C=O stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.

-

C-H stretching vibrations from the aromatic rings and the methylene group, generally observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[11]

-

C=C stretching absorptions from the aromatic rings in the 1600-1450 cm⁻¹ region.[1]

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of C₁₈H₁₆N₂O₂ would be expected.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the broader class of pyrazole carboxylic acid derivatives has demonstrated a wide array of pharmacological activities, suggesting potential therapeutic applications for the title compound.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[1] For instance, certain pyrazole-3-carboxamide derivatives have shown potent antiproliferative and cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer.[3] These compounds can induce cell cycle arrest, highlighting a potential mechanism of action.[3]

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of pyrazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant efficacy.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties, including antibacterial and antifungal activities. The development of new antimicrobial agents is a critical area of research, and pyrazole-containing compounds represent a promising avenue for the discovery of novel therapeutics.

Potential Mechanism of Action Diagram:

Caption: Potential mechanisms of action for pyrazole derivatives in drug discovery.

Conclusion

This compound is a synthetically accessible compound with a molecular architecture that suggests significant potential for applications in drug discovery. While further biological evaluation is required to elucidate its specific activities, the extensive research on related pyrazole derivatives provides a strong rationale for its investigation as a candidate for anticancer, anti-inflammatory, or antimicrobial therapies. This technical guide provides the essential information for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.

References

-

This compound. (n.d.). In Interchim. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Pirol, S., Yilmaz, I., Temiz-Arpaci, O., & Aki-Yalcin, E. (2018). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433–1443.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

- Asati, V., & Srivastava, S. K. (2020). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 67(9), 1481-1509.

- 1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2017). ACS Medicinal Chemistry Letters, 8(1), 90-95.

- Xia, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273.

- Biological evaluation of hydron. (1981). Journal of Endodontics, 7(10), 441-443.

- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). Molecules, 27(15), 4789.

- Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry, 11(2), 9126-9138.

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]

- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. In Recent Trends in Biochemistry. MedDocs Publishers.

- Shetty, S. N., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

-

Benzyl alcohol. (n.d.). In NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

Pyrazole-3-carboxylic acid. (n.d.). In SpectraBase. Retrieved January 17, 2026, from [Link]

- Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. (2011).

- Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 12189267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biological evaluation of Hydron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

Spectroscopic Characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. The structural elucidation of such molecules is paramount in the fields of medicinal chemistry and materials science, where a precise understanding of molecular architecture dictates function. This document synthesizes predictive data based on established spectroscopic principles and analogous structures to offer a comprehensive characterization, guiding researchers in the identification and analysis of this compound.

Molecular Structure and Overview

This compound (CAS No. 956453-12-6) is a polysubstituted pyrazole derivative.[1] Its structure incorporates a central pyrazole ring, a versatile scaffold in drug discovery, functionalized with a benzyl group at the N1 position, a p-tolyl group at the C3 position, and a carboxylic acid at the C4 position. The strategic placement of these moieties is expected to confer specific physicochemical and biological properties. Accurate spectroscopic analysis is the cornerstone of verifying the successful synthesis and purity of this target molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized below.

Experimental Protocol (Predicted): A sample of 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically CDCl₃ or DMSO-d₆. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Pyrazole-H5 | 7.9 - 8.2 | Singlet | 1H |

| Benzyl Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |

| p-Tolyl Aromatic-H (d) | 7.5 - 7.7 | Doublet | 2H |

| p-Tolyl Aromatic-H (d) | 7.1 - 7.3 | Doublet | 2H |

| Benzyl Methylene (-CH₂-) | 5.4 - 5.6 | Singlet | 2H |

| p-Tolyl Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

Causality Behind Predictions:

-

Carboxylic Acid Proton: The acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad singlet at a high chemical shift, typically above 10 ppm.[2]

-

Pyrazole Ring Proton: The H5 proton on the pyrazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group and the aromatic nature of the ring.

-

Aromatic Protons: The five protons of the benzyl group and the four protons of the p-tolyl group will appear in the aromatic region (7.0-8.0 ppm). The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

-

Benzyl Methylene Protons: The two protons of the methylene bridge between the benzyl ring and the pyrazole nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Tolyl Methyl Protons: The three protons of the methyl group on the tolyl ring will also be a singlet, appearing in the typical range for benzylic methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol (Predicted): The spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Pyrazole-C3 | 145 - 155 |

| Pyrazole-C5 | 135 - 145 |

| Aromatic Quaternary Carbons | 125 - 140 |

| Aromatic CH Carbons | 120 - 130 |

| Pyrazole-C4 | 110 - 120 |

| Benzyl Methylene (-C H₂-) | 50 - 55 |

| p-Tolyl Methyl (-C H₃) | 20 - 25 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at a very low field.

-

Pyrazole and Aromatic Carbons: The sp² hybridized carbons of the pyrazole and aromatic rings will resonate in the 110-155 ppm range. The specific shifts are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The sp³ hybridized carbons of the benzyl methylene and tolyl methyl groups will appear at a much higher field (lower ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol (Predicted): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, or a KBr pellet can be prepared.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H stretch (sp³) | Alkyl |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch | Carboxylic Acid |

Causality Behind Spectral Features:

-

The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is due to strong hydrogen bonding.[2][3][4] This band often overlaps with the C-H stretching vibrations.

-

A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid dimer.[2]

-

Absorptions in the 3000-3100 cm⁻¹ region are characteristic of C-H stretches from the aromatic rings, while those just below 3000 cm⁻¹ are from the alkyl portions (benzyl CH₂ and tolyl CH₃).[3][5]

-

The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol (Predicted): A high-resolution mass spectrum would be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, while EI would induce more fragmentation.

Predicted Fragmentation:

-

Molecular Ion (M⁺˙): The molecular weight of C₁₈H₁₆N₂O₂ is 292.33 g/mol . A high-resolution mass spectrum would confirm this elemental composition.

-

Major Fragments: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a favorable process.

Sources

A Technical Guide to the Crystal Structure Analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid

Abstract: Pyrazole derivatives form the backbone of numerous therapeutic agents, making the elucidation of their three-dimensional structures a critical endeavor in modern drug discovery.[1][2][3][4] This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid, a representative member of this pharmacologically significant class of compounds.[5] While a published crystal structure for this specific molecule is not available in open crystallographic databases, this document leverages data from closely related analogues to present a robust, predictive analysis framework.[6][7] We detail field-proven protocols for synthesis and crystallization, outline the complete crystallographic workflow from data collection to structure refinement, and perform a comprehensive analysis of the molecule's expected geometric and supramolecular features. The insights derived serve as a blueprint for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small organic molecules.

Introduction: The Significance of Structural Elucidation

The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1][3][4][5] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice dictate a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this arrangement, providing crucial data for structure-activity relationship (SAR) studies and rational drug design.[8][9]

This whitepaper focuses on 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid, a molecule possessing key structural motifs common in drug candidates: a heterocyclic core, flexible aromatic substituents, and a hydrogen-bonding carboxylic acid group. Understanding its crystal structure offers insights into its conformational preferences and the supramolecular synthons it is likely to form, which are pivotal for predicting its behavior in a biological environment.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[8]

Proposed Synthesis Protocol

A plausible synthetic route to the title compound can be adapted from established methods for related pyrazole derivatives.[7][10][11][12] A common and effective approach involves a multi-step sequence starting from a suitable β-ketoester, followed by cyclization and functional group manipulation.

Step-by-Step Synthesis:

-

Preparation of Ethyl 2-(p-tolyl)-2,4-dioxobutanoate: Condensation of p-methylacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide yields the corresponding diketoester.

-

Pyrazole Ring Formation: Reaction of the diketoester with benzylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) leads to the formation of the pyrazole ring via cyclocondensation. This reaction typically yields a mixture of regioisomers; chromatographic separation is necessary to isolate the desired 1-benzyl-3-p-tolyl isomer.

-

Hydrolysis to Carboxylic Acid: The resulting ethyl ester, Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate, is hydrolyzed to the target carboxylic acid.[7] This is achieved by heating the ester with a base such as potassium hydroxide in an alcoholic solvent, followed by acidification to precipitate the final product.[6]

Crystallization Strategies: The Art and Science

Growing a single crystal suitable for SCXRD (typically >0.1 mm in all dimensions) requires careful control over nucleation and growth rates.[9][13] Purity of the compound is paramount.

Recommended Crystallization Protocol:

-

Solvent Screening: The initial step is to determine the compound's solubility in a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof).[14] The ideal solvent is one in which the compound is moderately soluble.[13]

-

Slow Evaporation Method: This is the most straightforward technique.[13][15]

-

Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate, based on analogues[7]).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[13]

-

Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[13][14]

-

-

Vapor Diffusion: An alternative method involves dissolving the compound in a small amount of a good solvent and placing this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystallization.

X-ray Crystallographic Analysis: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its structure can begin. This workflow is highly standardized and relies on sophisticated instrumentation and software.

Experimental Workflow

The overall process can be visualized as a linear progression from data collection to the final, validated structural model.

Caption: The five key stages of single-crystal X-ray structure determination.

Data Collection and Reduction

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Diffraction Experiment: The crystal is placed in an intense, monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections. This step is typically performed using the diffractometer's proprietary software.

Structure Solution and Refinement

This phase involves transforming the raw diffraction data into a chemically meaningful atomic model. Modern crystallographic software packages like Olex2 or SHELXLE provide integrated environments for this process.[16][17][18][19][20][21][22]

Step-by-Step Refinement Protocol using SHELXL: [23][24]

-

Structure Solution: The initial placement of atoms (solving the "phase problem") is typically achieved using direct methods with a program like SHELXT. This provides a preliminary, often incomplete, structural model.

-

Initial Refinement: The model is refined against the experimental data using a least-squares algorithm in SHELXL.[23] This process iteratively adjusts atomic positions and isotropic displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Atom Assignment and Anisotropic Refinement: All non-hydrogen atoms are identified and assigned. The refinement is then switched to an anisotropic model, where atomic vibrations are described by ellipsoids rather than spheres.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[6] The hydrogen of the carboxylic acid group is often located from the difference Fourier map.

-

Convergence: The refinement is continued until convergence, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Predictive Structural Analysis

Based on data from highly analogous structures found in the Cambridge Structural Database (CSD), we can predict the key structural features of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid.[25][26][27][28]

Molecular Geometry and Conformation

The molecule's structure is defined by the spatial relationship between its three main components: the pyrazole core, the N1-benzyl group, and the C3-p-tolyl group.

| Parameter | Predicted Value/Range | Rationale / Comparison |

| Pyrazole Ring | Essentially planar | Aromatic heterocycle |

| Dihedral Angle (Pyrazole – p-tolyl) | 15-20° | In a similar structure, this angle is 15.68°.[7] This near-coplanarity suggests some degree of π-conjugation. |

| Dihedral Angle (Pyrazole – benzyl) | 75-85° | In analogues, this angle is typically large (77-83°), indicating the benzyl group is twisted significantly out of the pyrazole plane to minimize steric hindrance.[6][7] |

| Dihedral Angle (Carboxylic Acid – Pyrazole) | < 10° | The carboxylate group tends to be nearly coplanar with the pyrazole ring to maximize conjugation, with observed angles around 8.5°.[6] |

Supramolecular Assembly: The Hydrogen-Bonding Motif

The most dominant intermolecular interaction will be the hydrogen bond formed by the carboxylic acid moiety. In the solid state, carboxylic acids overwhelmingly form centrosymmetric dimers through a pair of O—H···O hydrogen bonds.[29] This creates a highly stable and predictable supramolecular synthon.

This fundamental interaction can be described using graph-set notation as an

Caption: The classic R²₂(8) hydrogen-bonded dimer common to carboxylic acids.

Other, weaker interactions such as C—H···π and potential π-π stacking between the aromatic rings of adjacent dimers will further stabilize the resulting three-dimensional crystal packing.

Implications for Drug Development

A detailed crystallographic analysis provides invaluable information for the drug development pipeline:

-

Pharmacophore Modeling: The determined solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for defining pharmacophore features and for docking studies.

-

Polymorph Screening: Different crystallization conditions can lead to different crystal packings (polymorphs), which can have dramatically different properties. A baseline crystal structure is essential for identifying and characterizing these forms.

-

Intellectual Property: A novel crystal structure is a form of intellectual property that can be patented, providing crucial protection for a new chemical entity.

-

Formulation Development: Knowledge of intermolecular interactions helps in understanding and predicting the solid-state properties that are critical for formulation, such as solubility and dissolution rate.

Conclusion

This technical guide has outlined the comprehensive process for the synthesis, crystallization, and single-crystal X-ray structure analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid. By integrating established protocols with predictive analysis based on known analogues, we have constructed a scientifically rigorous framework for its structural elucidation. The analysis highlights the expected molecular conformation, dominated by a twisted arrangement of the aromatic substituents, and a supramolecular architecture governed by robust carboxylic acid dimer formation. These structural insights are fundamental for advancing the rational design and development of new pyrazole-based therapeutic agents.

References

-

OlexSys. Olex2. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

-

UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. [Link]

-

MIT Information Systems. Cambridge Structural Database. [Link]

-

Khan, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

YouTube. ShelXle Tutorials Crash course for ShelXle. [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

-

ResearchGate. OLEX2: A complete structure solution, refinement and analysis program. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Re3data.org. Cambridge Structural Database. [Link]

-

Otterbein University. Crystallographic Facilities @ Otterbein. [Link]

-

YouTube. ShelXle Tutorial solving and refining crystal structures. [Link]

-

MDPI. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. [Link]

-

ACS Publications. Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. [Link]

-

SourceForge. Olex2 download. [Link]

-

Scilit. OLEX2: a complete structure solution, refinement and analysis program. [Link]

-

SHELX. Structure refinement - SHELXL. [Link]

-

MDPI. Analysis of Hydrogen Bonds in Crystals. [Link]

-

Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

-

Michigan State University. X-Ray Crystallography Laboratory. [Link]

-

RSC Publishing. Co-crystalline hydrogen bonded solids based on the alcohol – carboxylic acid – alcohol supramolecular motif. [Link]

-

RSC Publishing. Advanced crystallisation methods for small organic molecules. [Link]

-

Reza Latifi. User guide to crystal structure refinement with SHELXL. [Link]

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

-

NIH. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

-

NIH. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

Sci-Hub. 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChemLite. 1-benzyl-3-phenyl-1h-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

NIH. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. How To [chem.rochester.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. Olex2 | OlexSys [olexsys.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 20. youtube.com [youtube.com]

- 21. sourceforge.net [sourceforge.net]

- 22. OLEX2: a complete structure solution, refinement and analysis program | Scilit [scilit.com]

- 23. An Easy Structure - Sucrose [xray.uky.edu]

- 24. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 26. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 27. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 28. Cambridge Structural Database | re3data.org [re3data.org]

- 29. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Organic Solvent Solubility of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract: The determination of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's journey from discovery to application. This guide provides an in-depth technical exploration of the solubility of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a molecule possessing structural motifs common in modern pharmacophores. We will dissect the theoretical underpinnings of its solubility based on molecular architecture, present a rigorous, field-proven experimental protocol for its empirical determination, and offer a framework for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of solubility to advance their research and development objectives.

Introduction: The Central Role of Solubility

This compound is a complex heterocyclic compound featuring a pyrazole core, which is a privileged scaffold in medicinal chemistry, flanked by a benzyl group, a tolyl (4-methylphenyl) group, and a carboxylic acid moiety. The interplay of these functional groups dictates its physicochemical properties, with solubility being paramount.

In drug development, solubility is a critical attribute that governs a multitude of outcomes, including:

-

Bioavailability: An active pharmaceutical ingredient (API) must dissolve to be absorbed and exert its therapeutic effect.

-

Formulation: The choice of excipients and dosage form (e.g., tablet, solution, suspension) is directly dependent on the API's solubility profile.[1]

-

Purification: Crystallization, a common purification technique, relies on differential solubility in various solvent systems.[2]

-

Process Chemistry: Solvent selection for synthesis and reactions is often constrained by the solubility of reagents and products.

This guide provides the theoretical context and practical workflows necessary to accurately characterize the solubility of this pyrazole derivative in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Molecular Structure and Polarity Analysis

The structure of this compound presents a fascinating dichotomy of polar and non-polar regions.

-

Polar Moieties:

-

Carboxylic Acid (-COOH): This is the dominant polar feature, capable of acting as both a strong hydrogen bond donor and acceptor. Its acidic nature means it can also be ionized to form a highly polar carboxylate salt in the presence of a base.

-

Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms. The pyrrole-like NH group is a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.[3] The pyrazole ring is less lipophilic than a benzene ring, which can improve physicochemical properties.[3]

-

-

Non-Polar Moieties:

-

Benzyl Group (-CH₂-Ph): A large, hydrophobic group that will contribute favorably to solubility in non-polar and aromatic solvents through van der Waals forces and π-π stacking.

-

Tolyl Group (-Ph-CH₃): Similar to the benzyl group, this aromatic substituent increases the molecule's overall lipophilicity.

-

Predicted Solubility Trends: Based on this structure, we can hypothesize that the molecule will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding with the carboxylic acid and pyrazole groups.[4] Its solubility in non-polar solvents like hexane is expected to be poor due to the highly polar carboxylic acid. However, the significant non-polar surface area from the benzyl and tolyl groups may enhance solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane. This behavior is observed in the structurally related drug Celecoxib, which shows high solubility in ethyl acetate.[5][6]

The Role of the Solvent

Organic solvents are typically classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at solvating both the polar and, to a lesser extent, the non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate, DMSO): Possess a significant dipole moment but lack O-H or N-H bonds. They are strong hydrogen bond acceptors and can effectively solvate polar functional groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Have low dielectric constants and interact primarily through weak van der Waals forces. They are best suited for dissolving non-polar, lipophilic compounds.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is essential for accurate characterization. It is crucial to distinguish between thermodynamic and kinetic solubility.[7]

-

Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It is a high-throughput but often less precise measurement.[7]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a saturated solution in the presence of excess solid. It is the definitive value for formulation and physicochemical characterization.

This guide focuses on the "gold standard" for determining thermodynamic solubility: the Saturation Shake-Flask Method.[8][9]

General Workflow for Solubility Assessment

The process of determining solubility is a multi-step workflow that requires careful execution and precise analytical techniques.

Caption: High-level workflow for solubility determination.

Protocol: Saturation Shake-Flask Method

This protocol describes the definitive method for measuring thermodynamic solubility. Its deliberate, time-intensive nature is necessary to ensure that a true equilibrium state is achieved between the dissolved and solid-state compound.[8]

Causality Behind Key Steps:

-

Excess Solid: Adding an amount of compound that is visibly in excess of what will dissolve is critical to guarantee that the resulting solution is truly saturated.

-

Equilibration Time: Many complex organic molecules dissolve slowly. Agitation for 24 to 72 hours at a constant temperature is required to overcome kinetic barriers and reach thermodynamic equilibrium.[8]

-

Temperature Control: Solubility is highly dependent on temperature. A constant temperature must be maintained throughout the experiment for reproducible and accurate results.[4]

-

Phase Separation: It is imperative to completely separate the saturated solution (supernatant) from the undissolved solid before analysis to avoid artificially inflating the measured concentration.

Caption: Detailed step-by-step Shake-Flask experimental workflow.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the compound's concentration in the saturated solution. Its high specificity allows for accurate measurement even in the presence of minor impurities or degradants, a significant advantage over less specific methods like UV spectrophotometry.[8]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid to ensure the carboxylic acid is protonated. A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength maximum (e.g., 254 nm), determined from a UV scan of the compound.[10]

-

Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

Data Presentation and Interpretation

Solubility data should be presented clearly in both mass/volume (mg/mL) and molar (mol/L) units to facilitate comparison and use in various calculations. The following table provides illustrative data based on the expected behavior of the target compound, drawing parallels from structurally similar molecules like Celecoxib.[5][6]

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) |

| Hexane | Non-Polar | < 0.1 | < 0.0003 |

| Toluene | Non-Polar (Aromatic) | ~ 1 - 2 | ~ 0.003 - 0.006 |

| Dichloromethane | Polar Aprotic | ~ 15 - 25 | ~ 0.045 - 0.075 |

| Ethyl Acetate | Polar Aprotic | > 50 | > 0.150 |

| Acetone | Polar Aprotic | > 50 | > 0.150 |

| Acetonitrile | Polar Aprotic | ~ 20 - 30 | ~ 0.060 - 0.090 |

| Isopropanol | Polar Protic | ~ 10 - 20 | ~ 0.030 - 0.060 |

| Ethanol | Polar Protic | ~ 25 - 40 | ~ 0.075 - 0.120 |

| Methanol | Polar Protic | ~ 30 - 50 | ~ 0.090 - 0.150 |

| DMSO | Polar Aprotic | > 100 | > 0.300 |

Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual values must be determined experimentally.

Interpretation of Illustrative Data:

-

The extremely low solubility in hexane confirms the dominant influence of the polar carboxylic acid and pyrazole groups.

-

The high solubility in polar aprotic solvents like Ethyl Acetate, Acetone, and DMSO highlights their effectiveness in solvating the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the -COOH and -NH groups.

-

The good solubility in alcohols like methanol and ethanol demonstrates the effectiveness of polar protic solvents that can act as both H-bond donors and acceptors.[4]

-

The trend among the alcohols (Methanol > Ethanol > Isopropanol) would be consistent with the decreasing polarity and increasing steric bulk of the solvent, a pattern also seen with Celecoxib.[5]

Conclusion